3-Fluoro-5-(trifluoromethyl)benzyl bromide
Overview
Description
3-Fluoro-5-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H5BrF4. It is characterized by the presence of a bromine atom attached to a benzyl group, which is further substituted with fluoro and trifluoromethyl groups. This compound is a colorless to almost colorless clear liquid and is known for its lachrymatory properties, meaning it can cause tearing .
Mechanism of Action
Target of Action
It’s known that benzyl bromides typically react with nucleophiles , suggesting that the compound may interact with nucleophilic entities in biological systems.
Mode of Action
3-Fluoro-5-(trifluoromethyl)benzyl bromide, like other benzyl bromides, is likely to undergo nucleophilic substitution reactions . In these reactions, a nucleophile, an atom or molecule that donates an electron pair, interacts with the bromine atom of the benzyl bromide. This interaction results in the replacement of the bromine atom with the nucleophile .
Pharmacokinetics
The compound’s physical properties, such as its boiling point of 43°c at 1mmhg , suggest that it may have low bioavailability due to its volatility.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under inert gas at temperatures below 15°C . This suggests that exposure to oxygen and higher temperatures may affect its stability. Furthermore, the compound’s reactivity may be influenced by the presence of various nucleophiles in its environment.
Biochemical Analysis
Biochemical Properties
3-Fluoro-5-(trifluoromethyl)benzyl bromide plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through nucleophilic substitution reactions at the benzylic position . This interaction can lead to the formation of covalent bonds with amino acid residues in proteins, thereby modifying their structure and function. The compound’s reactivity is primarily due to the presence of the bromine atom, which acts as a good leaving group in these reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can alter the activity of kinases and phosphatases, which are crucial for signal transduction. Additionally, it can affect the transcription factors that regulate gene expression, leading to changes in the cellular phenotype .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The bromine atom in the compound facilitates nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on enzymes and proteins . This can result in enzyme inhibition or activation, depending on the nature of the modification. Furthermore, the compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is air-sensitive and must be stored under inert gas to prevent degradation . Over time, degradation products may form, which can have different effects on cellular function compared to the parent compound. Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular processes, including sustained changes in gene expression and protein activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively modify specific proteins without causing significant toxicity . At higher doses, it can lead to toxic effects, including severe skin burns and eye damage . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Toxicity studies have shown that high doses can cause adverse effects on the respiratory system and other organs .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes that catalyze nucleophilic substitution reactions . The compound can affect metabolic flux by modifying key enzymes involved in metabolic pathways, leading to changes in metabolite levels. For example, it can inhibit or activate enzymes involved in the synthesis and degradation of biomolecules, thereby altering the overall metabolic balance in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound in specific cellular compartments. The compound’s distribution is also affected by its physicochemical properties, such as its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For instance, it may localize to the nucleus to modify transcription factors or to the mitochondria to affect metabolic enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(trifluoromethyl)benzyl bromide typically involves the bromination of 3-Fluoro-5-(trifluoromethyl)toluene. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature to avoid over-bromination and ensuring an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent product quality. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-(trifluoromethyl)benzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include benzaldehyde and benzoic acid derivatives.
Reduction: The major product is benzyl alcohol
Scientific Research Applications
3-Fluoro-5-(trifluoromethyl)benzyl bromide is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is explored for its potential in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials
Comparison with Similar Compounds
- 3-Fluoro-4-(trifluoromethyl)benzyl bromide
- 2-Fluoro-5-(trifluoromethyl)benzyl bromide
- 4-Fluoro-3-(trifluoromethyl)benzyl bromide
- 2-Fluoro-3-(trifluoromethyl)benzyl bromide
Comparison: 3-Fluoro-5-(trifluoromethyl)benzyl bromide is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the benzyl ring. This positioning influences its reactivity and the types of products formed in chemical reactions. Compared to its isomers, this compound may exhibit different reactivity patterns and selectivity in nucleophilic substitution reactions .
Properties
IUPAC Name |
1-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-4-5-1-6(8(11,12)13)3-7(10)2-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVWAXYGYMZJER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372155 | |
Record name | 3-Fluoro-5-(trifluoromethyl)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
239087-09-3 | |
Record name | 3-Fluoro-5-(trifluoromethyl)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.